Cefoperazone sodium salt, 870-1015 mug/mg (anhydrous basis)

Pharmacokinetics Biliary excretion Cephalosporin comparator PK

Cefoperazone sodium salt (CAS 62893-20-3) is a semi-synthetic, parenteral, third-generation cephalosporin antibiotic supplied as a white crystalline powder with a labeled potency of 870–1015 µg/mg on an anhydrous basis. It is the monosodium salt of cefoperazone free acid and is structurally characterized as a piperazine-containing cephalosporin analog of piperacillin.

Molecular Formula C25H27N9NaO8S2
Molecular Weight 668.7 g/mol
CAS No. 62893-20-3
Cat. No. B193829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefoperazone sodium salt, 870-1015 mug/mg (anhydrous basis)
CAS62893-20-3
Synonyms(6R,7R)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Sodium Salt;  Bioperazone;  CP 52640-2;  Cefazone; 
Molecular FormulaC25H27N9NaO8S2
Molecular Weight668.7 g/mol
Structural Identifiers
SMILESCCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O.[Na]
InChIInChI=1S/C25H27N9O8S2.Na/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2;/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41);/t15-,16-,22-;/m1./s1
InChIKeyNMANBWFYJSWTBZ-WERGMSTESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Cefoperazone Sodium Salt (870-1015 µg/mg, Anhydrous Basis) – a Third-Generation Antipseudomonal Cephalosporin for Research Procurement


Cefoperazone sodium salt (CAS 62893-20-3) is a semi-synthetic, parenteral, third-generation cephalosporin antibiotic supplied as a white crystalline powder with a labeled potency of 870–1015 µg/mg on an anhydrous basis [1]. It is the monosodium salt of cefoperazone free acid and is structurally characterized as a piperazine-containing cephalosporin analog of piperacillin [2]. The compound exhibits broad-spectrum bactericidal activity through inhibition of bacterial cell wall mucopeptide synthesis, with clinically meaningful activity against Pseudomonas aeruginosa, Enterobacteriaceae, and certain Gram-positive cocci [3]. Its singular dual-excretion pharmacokinetic profile—predominantly biliary (~70%) with only minor renal clearance—distinguishes it mechanistically from the majority of third-generation cephalosporins that rely primarily on renal elimination [4].

Why Cefoperazone Sodium Salt (870-1015 µg/mg) Cannot Be Interchanged with Other Third-Generation Cephalosporins Without Evidence


Third-generation cephalosporins are not clinically or biopharmaceutically interchangeable. Cefoperazone sodium is eliminated primarily via biliary excretion (~70% of an intravenous dose appears in bile), whereas cefotaxime is excreted ~50–55% renally and ceftazidime is excreted >80% renally [1]. Consequently, cefoperazone requires no dose adjustment in renal insufficiency, unlike cefotaxime or ceftazidime, for which dose reduction is mandatory [2]. Its anti-pseudomonal potency also diverges: cefoperazone is approximately four-fold more active than cefotaxime against Pseudomonas aeruginosa (MIC 2–4 mg/L vs. 8–16 mg/L for carbenicillin-susceptible strains) but slightly less active than ceftazidime (MIC 1 mg/L) [3]. Furthermore, cefoperazone alone is susceptible to hydrolysis by certain extended-spectrum β-lactamases (ESBLs) that spare cefoperazone-sulbactam combinations; in rank-order efficacy against Enterobacteriaceae, cefoperazone-sulbactam > piperacillin-tazobactam > cefoperazone alone [4]. These quantifiable pharmacokinetic, microbiological, and stability divergences mean that procurement of the precise compound—with documented potency specification against a USP reference standard—is essential for reproducible experimental outcomes.

Quantitative Differentiation Evidence for Cefoperazone Sodium Salt (870-1015 µg/mg, Anhydrous Basis) Versus Closest Comparators


Biliary Excretion Dominance of Cefoperazone (≈70% of Dose) Versus Predominantly Renal Clearance of Cefotaxime (≈5% Biliary) and Ceftazidime

In a randomized crossover study in 10 healthy volunteers receiving a 2.0 g IV infusion over 30 minutes, the serum concentration of cefoperazone at end-of-infusion (254 mg/L) was approximately 1.8-fold higher than that of cefotaxime (144 mg/L). At 8 hours post-infusion, cefoperazone levels remained quantifiable at 4.4 mg/L whereas cefotaxime fell to 0.3 mg/L. Only 21% of the cefoperazone dose was recovered in urine over 24 hours, compared to 52% for cefotaxime, reflecting cefoperazone's predominant biliary clearance pathway [1]. A separate review confirmed that approximately 70% of an intravenous cefoperazone dose appears in bile, whereas most cephalosporins—including cefotaxime and ceftazidime—are eliminated primarily via the kidneys [2]. This biliary-excretion dominance is a differentiating hallmark: cefoperazone and ceftriaxone are the only third-generation cephalosporins that do not require dose adjustment in renal insufficiency [3].

Pharmacokinetics Biliary excretion Cephalosporin comparator PK

Anti-Pseudomonal Activity of Cefoperazone (MIC 2–4 mg/L) Versus Cefotaxime (MIC 8–16 mg/L) and Piperacillin Against Carbenicillin-Susceptible P. aeruginosa

In a systematic in-vitro comparison of six cephalosporins against carbenicillin-susceptible (CbS) Pseudomonas aeruginosa strains, the MIC rank order was: ceftazidime 1 mg/L < cefsulodin 1–2 mg/L < cefoperazone 2–4 mg/L < ceftriaxone 4 mg/L < moxalactam 4–8 mg/L < cefotaxime 8–16 mg/L [1]. Thus, cefoperazone is approximately 4-fold more potent than cefotaxime against CbS P. aeruginosa strains by MIC. In a separate study, cefoperazone was specifically compared to piperacillin and carbenicillin: cefoperazone demonstrated greater activity than either carbenicillin or piperacillin against Pseudomonas aeruginosa [2]. In a large comparative MIC distribution analysis of clinical isolates, the MIC peak for cefoperazone against P. aeruginosa was 6.25 µg/mL, which represented the best antibacterial activity among all antibiotics tested in that study [3].

Antimicrobial susceptibility Pseudomonas aeruginosa MIC comparison

USP-Compliant Potency Specification: 870–1015 µg/mg on Anhydrous Basis Provides Verifiable Batch-to-Batch Quality for Analytical Method Development

The United States Pharmacopeia (USP) monograph for Cefoperazone Sodium specifies that the material must contain the equivalent of not less than (NLT) 870 µg and not more than (NMT) 1015 µg of cefoperazone (C25H27N9O8S2) per mg, calculated on the anhydrous basis [1]. This potency range is measured by HPLC assay against a USP reference standard. The product that meets this specification is supplied as a white crystalline powder—a deliberately crystalline form that demonstrates superior stability over amorphous cefoperazone sodium. US Patent 4,458,070 explicitly teaches that crystalline sodium cefoperazone resists decomposition and discoloration, is less hygroscopic, and is more suitable for precise dosage form preparation than its amorphous counterpart [2]. Independent research further confirmed that crystal form A of cefoperazone sodium exhibits higher stability than crystal form B or amorphous powder, as determined by temperature-controlled powder X-ray diffraction (PXRD) and HPLC monitoring of degradation products [3]. For researchers performing analytical method development, method validation, or quality control applications, this USP-specified potency range and crystalline physical form provide a traceable, stable reference benchmark that non-pharmacopeial-grade cefoperazone products do not guarantee.

Analytical reference standard Potency assay Pharmacopeial compliance

Protein Binding Disparity: Cefoperazone (≈90% Bound) Versus Ceftazidime (≈21% Bound) Directly Impacts Serum Bactericidal Activity (SBA)

Cefoperazone is 90–93% bound to human serum albumin (the degree varies with serum concentration: 93% at 25 µg/mL, 90% at 250 µg/mL, and 82% at 500 µg/mL) [1]. In contrast, ceftazidime exhibits protein binding of only 21 ± 6% [2]. This difference has direct pharmacodynamic consequences: in a head-to-head study of serum bactericidal activity (SBA) against P. aeruginosa in healthy volunteers, ceftazidime 1 g produced SBA titers ≥1:8 significantly more often than cefoperazone 3 g (P < 0.01) at 1 hour post-infusion, despite cefoperazone achieving higher total serum concentrations (190 mg/L vs. 78 mg/L for the 3 g doses) [3]. The pharmacodynamic explanation is that antibacterial activity correlates with unbound (free) drug concentration rather than total concentration; ceftazidime's lower protein binding yields a higher free fraction [2]. For researchers designing protein binding displacement studies, pharmacokinetic-pharmacodynamic (PK/PD) modeling, or evaluating the impact of hypoalbuminemia on antibiotic efficacy, cefoperazone sodium serves as a high-protein-binding reference compound that is quantitatively distinct from low-protein-binding comparators such as ceftazidime.

Protein binding Pharmacodynamics Serum bactericidal activity

Rank-Order Efficacy Against Enterobacteriaceae: Cefoperazone-Sulbactam > Piperacillin-Tazobactam > Cefoperazone Alone – Defining the β-Lactamase Liability Baseline

A large multicenter susceptibility study of 2,402 consecutive Enterobacteriaceae isolates and 254 P. aeruginosa strains tested five β-lactams with and without β-lactamase inhibitors. The rank order of decreasing efficacy against all enteric bacilli was: cefoperazone-sulbactam > piperacillin-tazobactam > cefoperazone alone > ticarcillin-clavulanic acid > piperacillin alone [1]. This 1994 study established that cefoperazone as a single agent sits between the inhibitor-protected combinations and the other unprotected β-lactams in rank efficacy. The underlying β-lactamase susceptibility profile was characterized earlier: cefoperazone is hydrolyzed by the β-lactamases of some Escherichia coli that hydrolyze cefamandole, but it remains stable to most plasmid-mediated, chromosomally mediated, and inducible β-lactamases in the Enterobacteriaceae and Pseudomonas [2]. For researchers studying β-lactamase inhibitor combinations or evaluating the intrinsic β-lactamase stability of cephalosporins, cefoperazone sodium provides a defined susceptibility baseline—potent when β-lactamases are absent or inducible, but quantitatively inferior to sulbactam-protected cefoperazone in the presence of ESBL-producing organisms.

β-Lactamase susceptibility Enterobacteriaceae Combination therapy comparison

Optimal Research and Industrial Application Scenarios for Cefoperazone Sodium Salt (870-1015 µg/mg, Anhydrous Basis) Based on Quantitative Evidence


Hepatobiliary Pharmacokinetic and Drug Transporter Studies

Cefoperazone sodium is the reference biliary-excretion-type cephalosporin, with ≈70% of an IV dose appearing in bile [1]. Its biliary clearance is mediated predominantly by the multidrug resistance-associated protein 2 (MRP2/Abcc2) transporter on canalicular membranes, and cefoperazone inhibits rMRP2-mediated [³H]E₂17βG uptake with an IC₅₀ of 199 µM [2]. In Eisai hyperbilirubinemic rats genetically deficient in MRP2, biliary clearance of cefoperazone was reduced to approximately 10% of control values, confirming the transporter's central role [3]. This dual identity—MRP2 substrate and inhibitor—makes cefoperazone sodium an essential tool compound for hepatobiliary drug disposition studies, transporter inhibition assays, and models of cholestatic drug clearance.

Renal Insufficiency Pharmacology Models Requiring No Dose Adjustment

Unlike most cephalosporins that require dose reduction in renal impairment, cefoperazone's predominant biliary excretion (≈70%) and minimal renal clearance (21% 24h urinary recovery) mean that no dose modification is required in patients with renal insufficiency [1]. In contrast, cefotaxime requires dose adjustment because 52% of the dose is recovered renally within 24 hours [1]. For researchers developing PK/PD models of antibiotic dosing in renal failure, or for toxicology studies where confounding by renal clearance must be minimized, cefoperazone sodium provides a compound with a quantitatively documented renal-sparing elimination profile.

Analytical Method Development and Pharmacopeial Reference Standard Qualification

Cefoperazone sodium salt meeting the USP potency specification of NLT 870 µg/mg and NMT 1015 µg/mg (anhydrous basis) is qualified for use as a reference standard in HPLC assay development, method validation, and quality control applications [1]. The crystalline form (Form A) is more stable than amorphous cefoperazone sodium or Form B, resisting decomposition and discoloration during storage [2]. This product grade is suitable for ANDA-related analytical work, impurity profiling (e.g., cefoperazone dimer impurity B and double-parent impurity determination by RP-HPLC), and calibration of potency assays traceable to the USP standard.

Anti-Pseudomonal Drug Discovery and β-Lactamase Stability Screening

Cefoperazone sodium demonstrates an MIC of 2–4 mg/L against carbenicillin-susceptible P. aeruginosa—approximately 4-fold lower (more potent) than cefotaxime (MIC 8–16 mg/L) and superior to piperacillin [1] [2]. Its stability profile against β-lactamases is nuanced: it is stable to most plasmid-mediated and chromosomally mediated inducible β-lactamases in Enterobacteriaceae and Pseudomonas but is hydrolyzed by certain E. coli β-lactamases that also hydrolyze cefamandole [2]. Cefoperazone-sulbactam ranks #1 in efficacy against Enterobacteriaceae, whereas cefoperazone alone ranks #3—behind piperacillin-tazobactam [3]. These quantitative microbiological data make cefoperazone sodium an ideal comparator compound for anti-pseudomonal drug screening and a well-characterized substrate for β-lactamase stability and inhibitor evaluation assays.

Quote Request

Request a Quote for Cefoperazone sodium salt, 870-1015 mug/mg (anhydrous basis)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.